4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine

Description

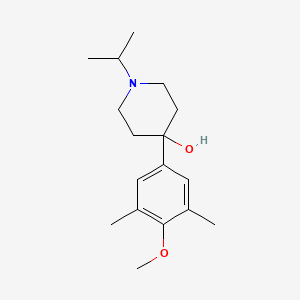

This compound features a piperidine core substituted at the 4-position with a hydroxy group and a 3,5-dimethyl-4-methoxyphenyl moiety. The nitrogen atom of the piperidine ring is bonded to an isopropyl group. The hydroxy group may enhance hydrogen-bonding interactions, while the isopropyl and aryl substituents influence steric bulk and lipophilicity.

Properties

IUPAC Name |

4-(4-methoxy-3,5-dimethylphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-12(2)18-8-6-17(19,7-9-18)15-10-13(3)16(20-5)14(4)11-15/h10-12,19H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRDYHRQPPXAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2(CCN(CC2)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,5-dimethyl-4-methoxyphenyl precursor, which is then subjected to a series of reactions to introduce the piperidine ring and the hydroxy and iso-propyl groups. Key steps may include:

Aromatic substitution reactions: to introduce the methoxy and dimethyl groups.

Cyclization reactions: to form the piperidine ring.

Functional group transformations: to introduce the hydroxy and iso-propyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the piperidine ring may result in a more saturated compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Central Nervous System (CNS) Disorders

Research indicates that compounds similar to 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine may exhibit neuroprotective properties. They have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia .

2. Antidepressant Activity

Studies have shown that piperidine derivatives can enhance the activity of serotonin and norepinephrine reuptake inhibitors. This suggests that this compound could be a candidate for developing new antidepressant medications .

3. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential treatment for inflammatory diseases .

Neuropharmacological Insights

1. Mechanism of Action

The pharmacological profile of this compound suggests it interacts with specific G protein-coupled receptors (GPCRs), which play a vital role in signal transduction in the CNS. This interaction can modulate various physiological responses, including mood regulation and pain perception .

2. Case Studies

Several studies have documented the efficacy of piperidine derivatives in animal models of anxiety and depression. For example, a study demonstrated that administration of similar compounds led to significant reductions in anxiety-like behaviors in rodents, indicating their potential as anxiolytics .

Industrial Applications

1. Synthesis of Fine Chemicals

The synthetic pathways developed for creating this compound are also applicable in the production of other fine chemicals. The methodologies often involve environmentally friendly processes that minimize waste and maximize yield .

2. Cosmetic Formulations

There is emerging interest in using this compound in cosmetic formulations due to its potential antioxidant properties. Its ability to scavenge free radicals could contribute to skin protection products aimed at reducing oxidative stress and aging signs .

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

Piperidine vs. Ferrocene Derivatives A structurally related compound from the Kanto Reagents catalog () contains a ferrocene core with di(3,5-dimethyl-4-methoxyphenyl)phosphino groups. While the phenyl substituents (3,5-dimethyl-4-methoxy) are identical to those in the target compound, the ferrocene core introduces distinct properties:

Substituent Effects

Methoxy vs. Dimethylamino Groups The compound Bis(p-dimethylaminophenyl)methane () substitutes phenyl rings with dimethylamino groups instead of methoxy and methyl. Key differences include:

- Electronic Effects: Methoxy is moderately electron-donating, while dimethylamino is strongly donating, altering electronic interactions with biological targets.

Functional Group Comparison

Hydroxy vs. Phosphino Groups The hydroxy group on the piperidine ring enables hydrogen bonding, critical for target binding in drug candidates. In contrast, phosphino groups in the ferrocene derivative () facilitate metal coordination, suggesting divergent applications (e.g., therapeutics vs. catalysis) .

Hypothetical Property Analysis Based on Structural Features

Physicochemical Properties

| Compound Name | Core Structure | Molecular Weight | logP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine | Piperidine | ~307.4* | ~2.5–3.5 | Hydroxy, isopropyl, methoxy |

| Ferrocene Derivative (CAS 849925-12-8) | Ferrocene | 1053.07 | >5 | Phosphino, methoxy |

| Bis(p-dimethylaminophenyl)methane | Methane | ~254.3* | ~3.0–4.0 | Dimethylamino |

*Calculated based on structural formula.

Biological Activity

4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure suggests that it may interact with various biological targets, influencing its activity in therapeutic contexts.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using DPPH and ABTS assays demonstrate that such compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies have reported varying degrees of effectiveness against different bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds often range from 62.5 µg/mL to 78.12 µg/mL against pathogens like E. coli and Staphylococcus aureus .

Analgesic and Anti-inflammatory Effects

In animal models, compounds within this class have demonstrated analgesic effects comparable to standard analgesics like aspirin. The anti-inflammatory activity was evaluated through carrageenan-induced paw edema models, showing significant reductions in inflammation markers .

Interaction with Biological Targets

The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes:

- Adenosine Receptors : Some studies suggest that similar compounds may modulate adenosinergic pathways, influencing neurotransmitter release and pain perception .

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of pro-inflammatory mediators .

Study on Antioxidant Properties

A study published in a peer-reviewed journal highlighted the antioxidant capabilities of a related compound through various assays. The results indicated a strong correlation between molecular structure and antioxidant potency, suggesting that modifications in the chemical structure could enhance these properties .

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Compound A | 44.49 | 67.78 |

| Compound B | 50.00 | 70.00 |

Study on Antimicrobial Efficacy

Another case study assessed the antimicrobial activity against Staphylococcus aureus, revealing an MIC of approximately 75 µg/mL for a structurally similar compound. This study emphasized the potential application of such compounds in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine, and how can reaction yields be improved?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as solvent selection (e.g., dichloromethane for stability), base choice (e.g., NaOH for deprotonation), and temperature modulation. Purification steps, including sequential washes with saturated NaCl and NaHCO₃, are critical to isolate the target compound. Yield improvement can be achieved via stoichiometric adjustments of reagents and monitoring reaction progress using thin-layer chromatography (TLC) .

Q. How can the purity and structural integrity of this compound be validated during analytical characterization?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) is recommended for purity assessment. System suitability tests, including retention time reproducibility and peak symmetry, ensure analytical precision. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on key signals (e.g., methoxy protons at δ 3.8–4.0 ppm and piperidine ring protons) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS-based safety measures, including:

- P301+P310 : Immediate medical consultation if ingested.

- P280 : Use nitrile gloves and fume hoods to prevent skin/eye contact.

- P405 : Store in airtight containers under inert gas (e.g., N₂).

Emergency response plans should include decontamination procedures for spills and inhalation exposure .

Q. How can solubility challenges be addressed during formulation for in vitro studies?

- Methodological Answer : Solubility screening in co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) is recommended. For hydrophobic analogs, salt formation (e.g., hydrochloride salts) or nanoemulsion techniques can enhance bioavailability. Stability studies under varying pH (4.0–7.4) and temperature (4–25°C) are critical to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model transition states and activation energies. Tools like ICReDD’s integrated computational-experimental workflows enable identification of optimal reaction conditions (e.g., catalytic systems) and bypass trial-and-error approaches. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways. Cross-validate in vitro findings with pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models). Statistical Design of Experiments (DoE) can isolate confounding variables (e.g., dosing intervals) .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can map binding affinities to active sites. Pair this with mutagenesis studies to identify critical residues (e.g., catalytic triads in enzymes). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative binding thermodynamics (ΔG, Kd) .

Q. How does this compound compare structurally and functionally to related piperidine derivatives in drug discovery?

- Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with substituent variations (e.g., halogenation at the 3,5-dimethyl position). Evaluate bioactivity differences using standardized assays (e.g., IC₅₀ in enzyme inhibition). Meta-analyses of PubChem data for similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) highlight trends in solubility and toxicity .

Methodological Notes

- Data Validation : Cross-reference chromatographic (HPLC) and spectroscopic (NMR, MS) data with NIST or PubChem standards .

- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to minimize experimental runs while maximizing parameter coverage .

- Ethical Compliance : Follow institutional guidelines for in vivo studies, including IACUC protocols for animal welfare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.